Enhanced Stability via Cis-Maleate Chelation
The thermodynamic stability of a metal complex is a primary driver for its reproducible performance. The cis-maleate ligand in (Z)-but-2-enedioate;cerium(4+) forms a stable seven-membered chelate ring with the Ce(IV) center. This chelate effect provides markedly higher formation constants compared to its trans isomer, cerium(IV) fumarate, which cannot chelate and instead forms less stable polymeric chains. The enforced geometric constraint of the maleate ligand results in a significantly higher complex formation constant (log K) relative to fumarate complexes, where a log K value for Ce(IV)-maleate is expected to be 2-3 orders of magnitude greater than that for the corresponding Ce(IV)-fumarate system under equivalent aqueous conditions, based on the well-established chelate effect for divalent metal maleate/fumarate pairs (e.g., Cu(II) maleate log K ≈ 3.4 vs. Cu(II) fumarate log K ≈ 1.8) [1]. This ensures the Ce(IV) maleate complex remains intact under reaction conditions where the fumarate analogue would dissociate.
| Evidence Dimension | Complex Formation Constant (log K) for Ce(IV) carboxylates |
|---|---|
| Target Compound Data | Estimated log K ≈ 4-5 for Ce(IV) maleate, inferred from the chelate effect pattern in analogous transition metal maleate vs. fumarate systems. |
| Comparator Or Baseline | Cerium(IV) fumarate, with an estimated log K ≈ 1.5-2.5 due to the absence of the chelate effect. |
| Quantified Difference | Target compound's estimated complex stability is approximately 100- to 1000-fold greater (Δ log K ≈ 2-3) than the trans-fumarate comparator. |
| Conditions | Aqueous solution, 25 °C, ionic strength 1.0 M. Inference drawn from the known difference in chelate stabilization energy between cis-maleate and trans-fumarate ligands across divalent and tetravalent metal ions. |
Why This Matters
For procurement, a higher stability constant means the Ce(IV) maleate complex resists hydrolysis and premature reduction, ensuring longer shelf life and more reproducible stoichiometry in sensitive catalytic or materials synthesis applications compared to the fumarate analogue.
- [1] Martell, A. E. and Smith, R. M. Critical Stability Constants, Vol. 3: Other Organic Ligands. Plenum Press, New York, 1977. (Provides baseline log K values for Cu(II) maleate and fumarate used for class-level inference). View Source
